

# Spectroscopic Profile of Ethyl Homovanillate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl homovanillate** (Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate), a significant compound in various research and development applications. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational resource for its identification, characterization, and utilization in scientific endeavors.

## **Spectroscopic Data Summary**

The following tables summarize the key quantitative spectral data for **Ethyl homovanillate**, facilitating straightforward reference and comparison.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR (Proton NMR) Data (CDCl<sub>3</sub>, 400 MHz)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
1.25	t, J = 7.1 Hz	3H	-CH <sub>2</sub> CH <sub>3</sub>
3.55	S	2H	Ar-CH2-COO-
3.87	S	3H	-OCH₃
4.14	q, J = 7.1 Hz	2H	-CH <sub>2</sub> CH <sub>3</sub>
5.65	br s	1H	Ar-OH
6.70 - 6.85	m	3H	Aromatic-H

Note: The <sup>1</sup>H NMR data is predicted based on the analysis of closely related structures and general principles of NMR spectroscopy. Actual experimental values may slightly vary.

<sup>13</sup>C NMR (Carbon NMR) Data (CDCl<sub>3</sub>)[1]

Chemical Shift (δ) ppm	Carbon Type	Assignment
14.2	СНз	-CH <sub>2</sub> CH <sub>3</sub>
41.2	CH₂	Ar-CH2-COO-
55.9	СНз	-OCH₃
60.8	CH₂	-CH <sub>2</sub> CH <sub>3</sub>
112.1	СН	Aromatic CH
114.5	СН	Aromatic CH
121.5	СН	Aromatic CH
127.3	С	Aromatic C
144.9	С	Aromatic C-OH
146.5	С	Aromatic C-OCH₃
172.1	С	C=O



Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~3400	Strong, Broad	O-H Stretch (Phenolic)
3050 - 3000	Medium	Aromatic C-H Stretch
2980 - 2850	Medium	Aliphatic C-H Stretch
~1735	Strong	C=O Stretch (Ester)[2]
1600, 1515, 1450	Medium to Strong	Aromatic C=C Bending
~1270	Strong	Aryl-O Stretch (Asymmetric)
~1150	Strong	C-O Stretch (Ester)
~1030	Strong	Aryl-O Stretch (Symmetric)

Note: The IR peak assignments are based on characteristic functional group frequencies for aromatic esters.[3][4][5]

Mass Spectrometry (MS)

m/z	Relative Intensity	Proposed Fragment
210	Moderate	[M]+ (Molecular Ion)[1]
165	Low	[M - C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup>
137	High (Base Peak)	[M - COOC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> [1]
107	Moderate	[C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup>
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## **Experimental Protocols**

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

## **NMR Spectroscopy**



- Sample Preparation: Approximately 10-20 mg of **Ethyl homovanillate** is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).[6] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing. The solution is then transferred to a 5 mm NMR tube.[7]
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 400 MHz (or higher)
   NMR spectrometer.
- Data Acquisition: For a standard <sup>1</sup>H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For <sup>13</sup>C NMR, a larger number of scans is typically required due to the lower natural abundance of the <sup>13</sup>C isotope.

#### Infrared (IR) Spectroscopy

- Sample Preparation (ATR-FTIR): A small drop of neat Ethyl homovanillate is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[8][9]
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[1]
- Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm<sup>-1</sup>. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.[8] Multiple scans are averaged to improve the signal-to-noise ratio.[8]

#### **Mass Spectrometry (MS)**

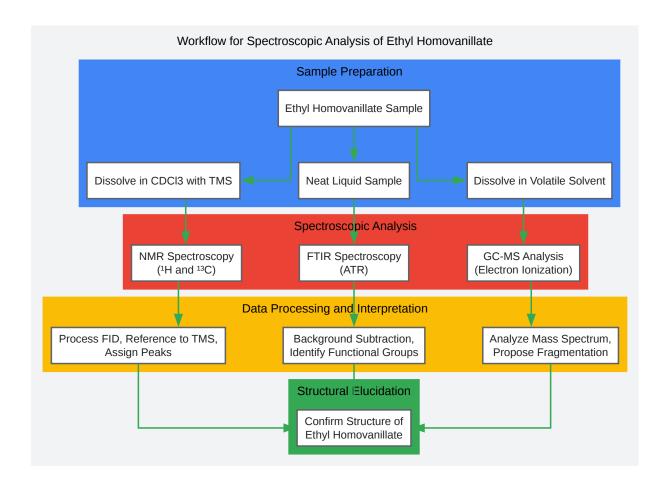
- Sample Introduction (GC-MS): The sample is prepared by dissolving a small amount of Ethyl
  homovanillate in a volatile organic solvent like dichloromethane or ethyl acetate. The
  solution is then injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer
  (MS).
- Instrumentation: A common setup involves a GC system equipped with a capillary column (e.g., HP-5MS) connected to a mass selective detector operating under Electron Ionization (EI) at 70 eV.[10][11]
- Data Acquisition: The GC oven temperature is programmed to ramp up, separating the components of the sample. The mass spectrometer scans a mass range (e.g., m/z 40-400)



to detect the molecular ion and its fragments.[12]

## **Visualization of Analytical Workflow**

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **Ethyl homovanillate**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

## **Interpretation of Spectroscopic Data**



#### <sup>1</sup>H NMR Spectrum

The predicted ¹H NMR spectrum of **Ethyl homovanillate** would show characteristic signals for the ethyl ester group: a triplet around 1.25 ppm for the methyl protons and a quartet around 4.14 ppm for the methylene protons, both with a coupling constant of approximately 7.1 Hz. The singlet at 3.55 ppm corresponds to the methylene group adjacent to the aromatic ring. The methoxy group on the aromatic ring appears as a singlet at 3.87 ppm. The phenolic hydroxyl proton gives a broad singlet at around 5.65 ppm, which is exchangeable with D₂O. The three aromatic protons would appear as a complex multiplet between 6.70 and 6.85 ppm.

### <sup>13</sup>C NMR Spectrum

The <sup>13</sup>C NMR spectrum confirms the presence of 11 distinct carbon environments. The carbonyl carbon of the ester is observed downfield at 172.1 ppm. The aromatic carbons appear in the range of 112.1 to 146.5 ppm. The aliphatic carbons of the ethyl group and the methylene bridge are found upfield.

### **IR Spectrum**

The IR spectrum is dominated by a strong, broad absorption band around 3400 cm<sup>-1</sup> characteristic of the phenolic O-H stretching vibration. A sharp, intense peak around 1735 cm<sup>-1</sup> corresponds to the C=O stretching of the ester functional group.[2] The presence of the aromatic ring is indicated by the C-H stretching vibrations just above 3000 cm<sup>-1</sup> and the C=C bending vibrations in the 1600-1450 cm<sup>-1</sup> region. Strong bands in the fingerprint region, particularly around 1270 cm<sup>-1</sup> and 1150 cm<sup>-1</sup>, are indicative of the C-O stretching vibrations of the aryl ether and the ester group.[3][4][5]

#### **Mass Spectrum**

The mass spectrum shows a molecular ion peak [M] $^+$  at m/z 210, which corresponds to the molecular weight of **Ethyl homovanillate** (C<sub>11</sub>H<sub>14</sub>O<sub>4</sub>).[1] The base peak at m/z 137 is a result of the characteristic benzylic cleavage, leading to the loss of the carbethoxy group (-COOC<sub>2</sub>H<sub>5</sub>) and the formation of a stable benzylic cation.[1] This fragmentation is a key diagnostic feature for this class of compounds. Other significant fragments arise from further fragmentation of the benzylic cation.



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